molecular formula C15H28ClNO5 B1407817 Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate CAS No. 626230-83-9

Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate

Cat. No.: B1407817
CAS No.: 626230-83-9
M. Wt: 337.84 g/mol
InChI Key: GQGSZEWDIFYMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate is a compound that features a chloromethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and an octyl carbonate moiety. This compound is of interest in organic synthesis due to its unique structural components, which allow for various chemical transformations and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate typically involves multiple steps. One common approach is to start with the preparation of the tert-butoxycarbonyl (Boc) protected amino group. This is achieved by reacting the amino substrate with di-tert-butyl dicarbonate under basic conditions . The chloromethyl group can be introduced through a chloromethylation reaction, often using chloromethyl methyl ether or chloromethyl chloroformate as reagents . The final step involves the formation of the octyl carbonate moiety, which can be accomplished by reacting the intermediate with octyl chloroformate in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more environmentally friendly reagents and solvents to minimize waste and reduce the environmental impact of the production process .

Comparison with Similar Compounds

Similar Compounds

  • Chloromethyl 8-(tert-butoxycarbonylamino)-1-hexyl carbonate
  • Chloromethyl 8-(tert-butoxycarbonylamino)-1-decyl carbonate
  • Chloromethyl 8-(tert-butoxycarbonylamino)-1-dodecyl carbonate

Uniqueness

Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. The presence of the chloromethyl group allows for versatile substitution reactions, while the Boc-protected amino group offers selective deprotection under mild conditions . The octyl carbonate moiety adds hydrophobic character, making the compound suitable for applications in both aqueous and organic environments .

Properties

IUPAC Name

chloromethyl 8-[(2-methylpropan-2-yl)oxycarbonylamino]octyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28ClNO5/c1-15(2,3)22-13(18)17-10-8-6-4-5-7-9-11-20-14(19)21-12-16/h4-12H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGSZEWDIFYMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCOC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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